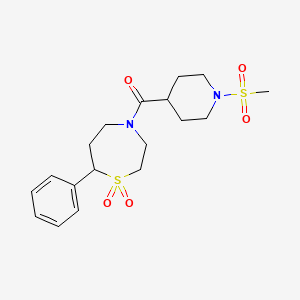
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic compound featuring a thiazepane ring, a piperidine ring, and various functional groups including sulfonyl and methanone
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of thiazepane and piperidine derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazepane ring, followed by the introduction of the phenyl group and the sulfonyl group. The piperidine ring is then synthesized and attached to the thiazepane ring through a series of condensation and substitution reactions.
Formation of Thiazepane Ring: The thiazepane ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and thiol compounds under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group is often introduced through Friedel-Crafts alkylation or acylation reactions.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base like pyridine.
Piperidine Ring Formation: The piperidine ring can be synthesized through reductive amination or other suitable methods.
Final Assembly: The final compound is assembled through condensation reactions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and carbonyl groups are likely involved in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1,1-Dioxido-1,4-thiazepan-4-yl){4-[(ethylsulfanyl)methyl]phenyl}methanone: Similar thiazepane structure with different substituents.
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-[4-(trifluoromethyl)phenyl]ethanone: Contains a trifluoromethyl group instead of a methylsulfonyl group.
Uniqueness
The uniqueness of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c1-26(22,23)20-11-7-16(8-12-20)18(21)19-10-9-17(27(24,25)14-13-19)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXXIBSIOZZTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
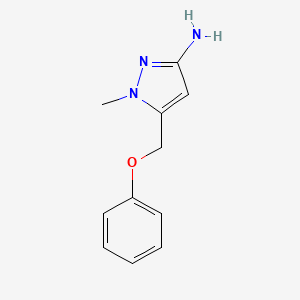
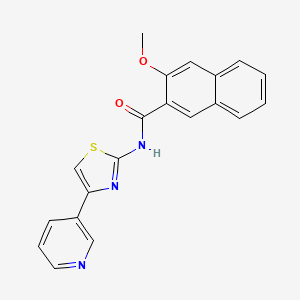
![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)
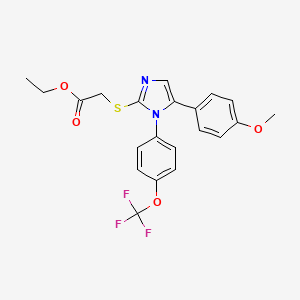
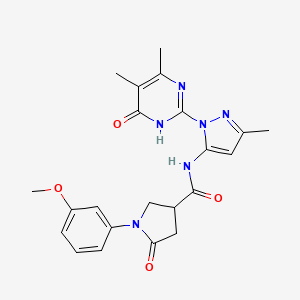
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2718112.png)
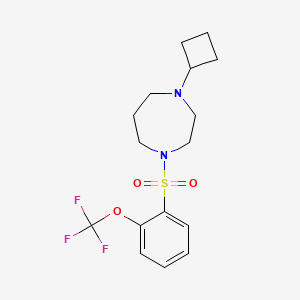
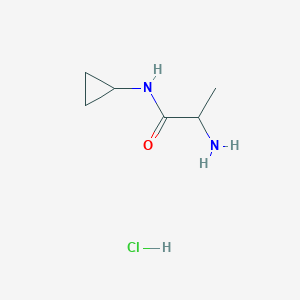
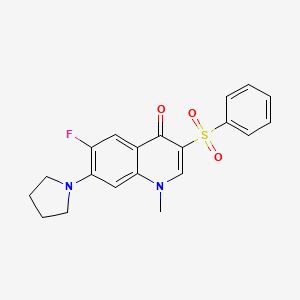
![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)

![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2718120.png)
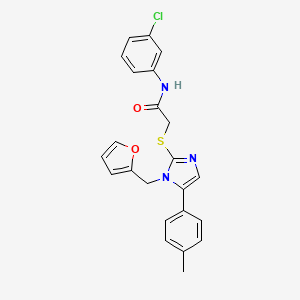
![2-[(4-chlorophenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2718123.png)
